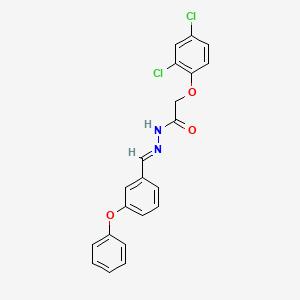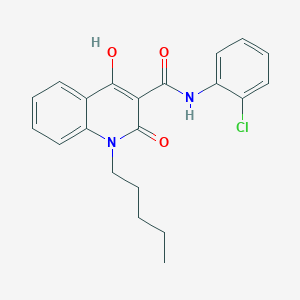![molecular formula C13H10BrN3O5 B3867783 6-[2-(3-bromo-4-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3867783.png)
6-[2-(3-bromo-4-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
Vue d'ensemble
Description
The compound “6-[2-(3-bromo-4-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The molecule also contains bromo, methoxy, vinyl, and nitro functional groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would be determined experimentally. The presence of the nitro, bromo, and methoxy groups could potentially affect these properties .Mécanisme D'action
The mechanism of action of BMVC is not fully understood. However, it has been suggested that BMVC may act by inhibiting various enzymes and pathways involved in cell growth and proliferation. BMVC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. BMVC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BMVC has been shown to have various biochemical and physiological effects. BMVC has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the production of inflammatory mediators. Additionally, BMVC has been shown to have antifungal properties, inhibiting the growth of various fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
BMVC has several advantages for lab experiments. This compound is readily synthesized using various methods, making it easily accessible for research purposes. Additionally, BMVC has shown potential for various applications in medicinal chemistry, making it a promising candidate for further investigation. However, the limitations of BMVC include its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for research on BMVC. Further investigation into the mechanism of action of BMVC is needed to fully understand its potential applications in medicinal chemistry. Additionally, the toxicological effects of BMVC need to be investigated to determine its safety for human use. Further research is also needed to investigate the potential of BMVC as a treatment for fungal infections. Finally, the potential of BMVC as a therapeutic agent for other diseases, such as inflammatory diseases, should be investigated.
Applications De Recherche Scientifique
BMVC has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been investigated for its anticancer, anti-inflammatory, and antifungal properties. BMVC has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, BMVC has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. BMVC has also been investigated for its antifungal properties, showing potential as a treatment for fungal infections.
Safety and Hazards
Propriétés
IUPAC Name |
6-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O5/c1-22-10-5-3-7(6-8(10)14)2-4-9-11(17(20)21)12(18)16-13(19)15-9/h2-6H,1H3,(H2,15,16,18,19)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTVOLOHYPSKQW-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N'-[1-(2-naphthyl)ethylidene]-3-furohydrazide](/img/structure/B3867709.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3867720.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867771.png)

![N'-[1-(4-nitrophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3867779.png)
![2-(1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3867784.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B3867795.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3867801.png)
![N-(2-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3867806.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867813.png)
![2-[2-(4-isopropylbenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3867821.png)